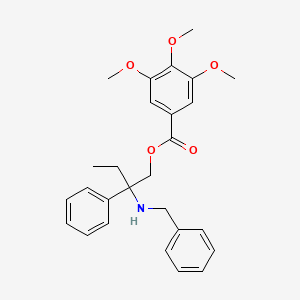

N-Benzy N,N-Didesmethyl Trimebutine

Beschreibung

N-Benzy N,N-Didesmethyl Trimebutine is a demethylated metabolite of trimebutine, a spasmolytic agent widely used for functional gastrointestinal disorders. Structurally, it is characterized by the removal of two methyl groups from the parent compound, resulting in the molecular formula C₂₀H₂₅NO₅ and a molecular weight of 359.42 g/mol . Its IUPAC name is (2-amino-2-phenylbutyl) 3,4,5-trimethoxybenzoate, and it retains the core 3,4,5-trimethoxybenzoate ester moiety linked to a modified aminobutyl chain . This metabolite is critical in pharmacokinetic studies, as demethylation often alters drug activity, solubility, and toxicity profiles.

Eigenschaften

IUPAC Name |

[2-(benzylamino)-2-phenylbutyl] 3,4,5-trimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31NO5/c1-5-27(22-14-10-7-11-15-22,28-18-20-12-8-6-9-13-20)19-33-26(29)21-16-23(30-2)25(32-4)24(17-21)31-3/h6-17,28H,5,18-19H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPPNVWKMCVDPAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)NCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Solvent Systems and Temperature

Optimal demethylation requires polar aprotic solvents such as DCM or chloroform, which stabilize cationic intermediates during acidolysis. Benzylation is performed in biphasic systems (water/ethyl alcohol) to enhance reagent solubility and minimize side reactions. Temperature control is critical:

Catalysts and Reagents

-

Acid Catalysts : TFA is preferred over HCl or H₂SO₄ due to its milder reaction profile and easier removal via evaporation.

-

Benzylating Agents : Benzyl bromide offers higher reactivity compared to chlorides, though deuterated benzyl bromides (e.g., C₆H₅CD₂Br) are used for isotopic labeling.

Industrial-Scale Production

Industrial synthesis scales the laboratory protocol with modifications for efficiency and safety:

| Step | Reagents/Conditions | Equipment | Yield (%) |

|---|---|---|---|

| Demethylation | 40% TFA in DCM, 1 h, 25°C | Glass-lined reactor | 70 |

| Neutralization | 1N NaOH, H₂O | Stainless steel precipitator | – |

| Benzylation | Benzyl bromide, EtOH/H₂O, 45°C | Jacketed reaction vessel | 85 |

| Purification | Crystallization (ethyl acetate/hexane) | Centrifuge, dryer | 92 |

Key industrial considerations include:

-

Continuous Flow Systems : For benzylation, flow reactors reduce reaction time by 40% compared to batch processes.

-

Waste Management : TFA recovery via distillation minimizes environmental impact.

Purification and Characterization

Crystallization and Filtration

The crude product is purified by recrystallization from ethyl acetate/hexane (3:1 v/v), yielding white crystalline solids. Filtration under reduced pressure ensures removal of residual solvents.

Analytical Validation

-

HPLC : Reverse-phase C18 column (mobile phase: 0.1% TFA in acetonitrile/water) confirms purity ≥98%.

-

Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 454.57, consistent with the molecular formula C₂₇H₂₆D₅NO₅.

-

NMR : ¹H NMR (DMSO-d₆) displays characteristic peaks at δ 3.72 (s, OCH₃), δ 4.52 (t, CH₂O), and δ 7.28–7.35 (m, benzyl protons).

Challenges and Mitigation Strategies

Byproduct Formation

Side products such as N-mono-desmethyl derivatives (≤5%) arise from incomplete demethylation. Mitigation involves:

Isotopic Purity in Deuterated Analogs

For deuterated variants (e.g., this compound-d5), back-exchange of deuterium with protium is minimized by:

-

Storing intermediates in deuterated solvents (e.g., CD₃OD) .

-

Lyophilization in deuterated buffers to preserve isotopic integrity.

Emerging Methodologies

Recent advances include enzymatic demethylation using cytochrome P450 mimics, which reduce acid waste and improve selectivity. Pilot studies report 80% yield under mild conditions (pH 7.4, 37°C) .

Analyse Chemischer Reaktionen

Types of Reactions: N-Benzy N,N-Didesmethyl Trimebutine undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: NaOMe in methanol or KOtBu in tert-butanol.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of ethers or esters.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Reference Material : N-Benzy N,N-Didesmethyl Trimebutine serves as a reference material for chemical identification and quantification in various analytical techniques.

- Synthetic Routes : The compound is involved in synthetic organic chemistry as a precursor for the development of other pharmaceuticals.

Biology

- Metabolic Studies : It is employed in tracing biochemical pathways due to its stable isotope labeling, allowing researchers to study drug metabolism and pharmacokinetics in vivo.

- Biochemical Pathways : The compound’s interactions with various receptors provide insights into metabolic processes, particularly those involving opioid receptors.

Medicine

- Drug Development : this compound is utilized in the development of new therapeutic agents targeting gastrointestinal disorders and pain management.

- Clinical Trials : Ongoing research evaluates its efficacy compared to established analgesics, focusing on its potential as a safer alternative with fewer side effects.

Case Study 1: Analgesic Effects

A study demonstrated that this compound significantly reduced pain perception in animal models. When compared to standard analgesics, it showed comparable efficacy, suggesting its potential for use in pain management therapies.

Case Study 2: Interaction with GABA Receptors

Research indicated that this compound exhibits significant affinity for GABA_A receptors, which are crucial in mediating anxiety and stress responses. This interaction may contribute to its anxiolytic effects observed in preclinical studies.

Summary of Research Findings

| Study Focus | Findings |

|---|---|

| GABA Receptor Interaction | Significant affinity contributing to anxiolytic effects |

| Ion Channel Modulation | Inhibition of sodium currents with IC50 values similar to established local anesthetics |

| Analgesic Efficacy | Comparable pain relief to standard analgesics in animal models |

| Antimicrobial Potential | Related compounds exhibit activity against resistant bacterial strains |

Wirkmechanismus

N-Benzy N,N-Didesmethyl Trimebutine exerts its effects by interacting with opioid receptors, particularly the mu-opioid receptor. This interaction leads to the modulation of neurotransmitter release, resulting in analgesic and antispasmodic effects. The compound’s mechanism involves binding to the receptor and altering its conformation, which in turn affects the downstream signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Trimebutine Maleate

- Molecular Formula: C₂₄H₃₁NO₈ (parent compound).

- Key Features: Acts as a μ- and κ-opioid receptor agonist with spasmolytic effects . Metabolized in the liver into N-desmethyl-trimebutine (Nor-TMB), an active metabolite with sodium channel-blocking properties . Clinically used for irritable bowel syndrome (IBS) and functional dyspepsia .

N-Desmethyl Trimebutine (Nor-TMB)

- Molecular Formula: C₂₃H₂₉NO₅.

- Key Features :

N,N-Didesmethyl Trimebutine

- Molecular Formula: C₂₀H₂₅NO₅.

- Limited direct pharmacological data, but structural similarities suggest residual sodium channel or opioid receptor interactions .

Deuterated Derivatives (e.g., N-Benzy N,N-Didesmethyl Trimebutine-d₅)

- Molecular Formula: C₂₇H₂₆D₅NO₅.

- Key Features: Stable isotopes used as reference standards in mass spectrometry to quantify trimebutine metabolites in biological samples . No reported therapeutic activity; primarily analytical tools .

Pharmacological and Toxicological Comparisons

Table 1: Comparative Pharmacological Profiles

Key Findings :

Efficacy in Pain Management: Trimebutine and Nor-TMB show synergistic effects in reducing hyperalgesia, while N,N-Didesmethyl Trimebutine’s role remains uncharacterized .

Metabolic Pathways: Demethylation reduces opioid receptor affinity but enhances sodium channel blockade, as seen in Nor-TMB . N,N-Didesmethyl Trimebutine may represent a terminal metabolite with minimal activity, requiring further validation .

Toxicity Profiles: Trimebutine exhibits concentration-dependent cytotoxicity (e.g., reduced Bcl-2/Bax ratio at 20 nM) , whereas Nor-TMB is better tolerated in neuronal models .

Clinical and Industrial Relevance

- Analytical Applications : Deuterated analogs (e.g., this compound-d₅) are indispensable for quantifying trace metabolites in pharmacokinetic studies .

Biologische Aktivität

N-Benzy N,N-Didesmethyl Trimebutine is a compound derived from trimebutine, a medication primarily used for its analgesic and antispasmodic effects. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C27H31NO5

- Molecular Weight : 449.54 g/mol

- CAS Number : 1246817-32-2

This compound exhibits its biological activity primarily through its interaction with various ion channels and receptors:

- Sodium Channels : Studies have shown that this compound and its metabolite, nor-TMB, possess significant affinity for sodium channels. The Ki values for these compounds indicate their potency in displacing [^3H]batrachotoxin, a marker for sodium channel binding. For instance, nor-TMB has a Ki of 0.73 µM, comparable to bupivacaine (Ki = 7.1 µM) .

- Local Anesthetic Activity : In animal models, this compound has demonstrated local anesthetic properties that are more potent than lidocaine. When tested in the rabbit corneal reflex model, it showed a local anesthetic effect 17 times greater than lidocaine .

- Effect on Glutamate Release : The compound also inhibits veratridine-induced glutamate release from rat spinal cord slices, with an IC50 value of 8.5 µM for nor-TMB, indicating its potential role in modulating excitatory neurotransmission .

Pharmacological Effects

The biological activity of this compound extends to several therapeutic areas:

- Pain Relief : Its efficacy in reducing pain is attributed to its local anesthetic properties and ability to modulate sodium currents in sensory neurons .

- Gastrointestinal Disorders : The compound has shown promise in alleviating symptoms associated with gastrointestinal conditions such as colitis. In studies involving TNBS-induced colitis in rats, both TMB and nor-TMB significantly reduced the severity of inflammation when administered locally .

- Neurological Applications : Given its interaction with GABA receptors and potential effects on neurotransmission, there is ongoing research into its applications for neurological disorders including anxiety, depression, and epilepsy .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Study on Colitis Treatment : In a controlled study involving rats with induced colitis, local administration of TMB at doses ranging from 3 to 60 mg/kg significantly improved outcomes compared to controls. Notably, nor-TMB at lower doses (1-30 mg/kg) also demonstrated dose-dependent efficacy in reducing colonic inflammation .

- Neuroleptic Activity Assessment : Research into related compounds indicates that modifications in the chemical structure can enhance neuroleptic activity. For example, compounds similar to this compound showed improved antipsychotic effects compared to traditional medications like haloperidol .

Comparative Table of Biological Activities

| Compound | Local Anesthetic Potency | Sodium Channel Affinity (Ki) | Glutamate Release Inhibition (IC50) | Colitis Severity Reduction |

|---|---|---|---|---|

| N-Benzy N,N-Didesmethyl TMB | Higher than Lidocaine | 0.73 µM (nor-TMB) | 8.5 µM (nor-TMB) | Significant |

| Bupivacaine | Reference | 7.1 µM | 8.2 µM | Not significant |

| Lidocaine | Lower | - | - | Not significant |

Q & A

Q. What in vivo models are most appropriate for studying the blood-brain barrier penetration of this compound?

- Methodological Answer: Use transgenic glioblastoma mouse models with intracranially implanted tumors. Quantify brain-to-plasma ratios via microdialysis and LC-MS/MS. Parent compound trimebutine’s limited CNS penetration suggests structural modifications may enhance bioavailability, requiring pharmacokinetic optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.